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Compound of Interest

Compound Name: CBB1007

Cat. No.: B606510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific

Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide

provides a comprehensive overview of CBB1007, including its chemical properties, mechanism

of action, and its effects on cellular processes. Detailed experimental protocols, quantitative

data, and visualizations of relevant signaling pathways are presented to support further

research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties
CBB1007, also known as LSD1 Inhibitor III, is an amidino-guanidinium derivative with the

following properties:
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Property Value

CAS Number 1379573-92-8

Molecular Formula C₂₇H₃₄N₈O₄

Synonyms

LSD1 Inhibitor III, BHC110 Inhibitor III, KDM1

Inhibitor III, Methyl-3-(4-(4-

carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-

((4-carbamimidoylpiperazin-1-

yl)methyl)benzoate, 3TFA

Mechanism of Action
CBB1007 selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1),

also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups

from mono- and di-methylated lysine residues on histone and non-histone proteins. A primary

target of LSD1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibitory action of CBB1007 is reversible and competitive with the LSD1 substrate. By

binding to the active site of LSD1, CBB1007 prevents the demethylation of its target

substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation

(H3K4me2).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene

transcription.

Quantitative Data
The following tables summarize the available quantitative data for CBB1007.

Table 3.1: In Vitro Inhibitory Activity
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Target Assay IC₅₀ Reference

Human LSD1 (hLSD1) Enzymatic Assay 5.27 µM [1][2]

LSD1-mediated

H3K4Me2

demethylation

Cellular Assay ≤ 5 µM

LSD1-mediated

H3K4Me

demethylation

Cellular Assay ≤ 5 µM

Table 3.2: Cellular Activity

Cell Line Assay Effect
Concentrati
on

Duration Reference

F9 (mouse

embryonic

carcinoma)

Cell Growth Inhibition 0-100 µM 30 hours [1][2]

F9
Gene

Expression

Activation of

CHRM4 and

SCN3A

0.5-20 µM 24 hours [1]

Human

Embryonic

Stem Cells

(hESCs)

Adipogenesis

Increased

lipid droplet

formation

5-20 µM 14 days [1][2]

hESCs
Protein

Levels

Reduced

LSD1 and

histone H3

5-20 µM 14 days [1][2]

hESCs
Histone

Methylation

Increased

H3K4me2
5-20 µM 14 days [1][2]

hESCs
Gene

Expression

Upregulation

of PPARγ-2

and C/EBPα

5-20 µM 14 days [1][2]
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Table 3.3: Selectivity Profile

Target Effect Note

LSD2 No significant inhibition
Data suggests selectivity for

LSD1.

JARID1A No significant inhibition
Data suggests selectivity for

LSD1.

H3K4Me3 demethylation No effect

H3K9Me2 demethylation No effect

Non-pluripotent cancer cells Minimal growth arrest IC₅₀ > 100 µM.

Normal somatic cells Minimal effect IC₅₀ > 100 µM.

Signaling Pathway
LSD1 is a critical regulator of various signaling pathways implicated in cancer development and

progression. By inhibiting LSD1, CBB1007 can modulate these pathways. One of the key

pathways influenced by LSD1 is the Wnt/β-catenin signaling pathway. LSD1 can activate this

pathway by downregulating inhibitors such as DKK1. Inhibition of LSD1 by CBB1007 is

expected to suppress the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation

and survival.

CBB1007 Inhibition Epigenetic Regulation

Wnt/β-catenin Pathway

CBB1007 LSD1
(KDM1A)

 inhibits H3K4me2
 demethylates

DKK1

 represses

Wnt/β-catenin
Signaling

 inhibits
Cancer Cell
Proliferation

 promotes
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Click to download full resolution via product page

Fig. 1: CBB1007 inhibits LSD1, leading to increased H3K4me2 and derepression of DKK1,
which in turn inhibits the Wnt/β-catenin signaling pathway and reduces cancer cell proliferation.

Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors

like CBB1007.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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